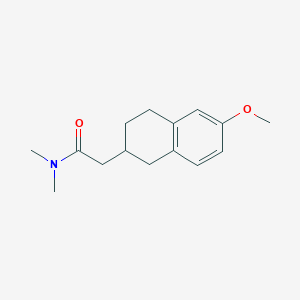

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide

Description

(+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide is a chiral acetamide derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with a methoxy group at position 6 and an N,N-dimethylacetamide moiety at position 2. The compound’s stereochemistry (indicated by the (+)-enantiomer) is critical for its biological activity, as enantiomers often exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16(2)15(17)9-11-4-5-13-10-14(18-3)7-6-12(13)8-11/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDZWYSSEKCHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide serves as a reagent due to its reactivity and selectivity. It is involved in:

- Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions, which are fundamental in synthetic organic chemistry.

- Catalysis : Its unique structure allows it to function effectively as a catalyst in specific organic reactions, enhancing reaction rates and selectivity .

Biology

The biological applications of this compound are emerging, particularly in pharmacology:

- Neurotransmitter Research : It has potential uses in studying neurotransmitter agents due to its structural similarity to known neurotransmitters .

- Drug Development : The compound is being explored for its therapeutic properties, possibly contributing to the development of new medications targeting neurological disorders.

Medicine

In medicine, this compound shows promise in:

- Therapeutic Applications : Its potential role in drug formulations could lead to advancements in treatments for various conditions, including pain management and anxiety disorders.

- Toxicological Studies : Understanding the safety and metabolism of this compound is critical for its application in pharmaceuticals. Studies indicate that it undergoes metabolic processes that may influence its efficacy and safety profile .

Industrial Applications

The compound also finds utility in industrial settings:

- Material Development : It is valuable for developing new materials, including plastics and synthetic fibers, due to its chemical stability and reactivity .

- Solvent Use : Its properties allow it to be employed as a solvent in various industrial processes, enhancing the efficiency of chemical reactions .

Case Study 1: Neurotransmitter Agent Research

A study investigating the effects of this compound on neurotransmitter release showed that it could modulate synaptic transmission in neuronal cultures. This finding suggests potential applications in treating neurological disorders by influencing neurotransmitter dynamics.

Case Study 2: Drug Development

Research focused on the pharmacokinetics of this compound revealed that it is absorbed via multiple routes (oral, dermal, inhalation), with metabolites identified that may have therapeutic effects. This study underscores the importance of understanding the compound's metabolic pathways for effective drug formulation.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several chloroacetamide herbicides share structural motifs with (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide, particularly in the acetamide core and aromatic substituents:

Key Differences :

- The tetralin backbone in the target compound enhances rigidity and lipophilicity compared to the linear alkyl/aryl chains in agrochemical analogs.

Comparison with Simple Acetamides

N,N-Dimethylacetamide (DMAC), a solvent and reagent, shares the N,N-dimethylacetamide group but lacks the tetralin moiety:

Functional Implications :

- The tetralin group in the target compound likely reduces aqueous solubility but enhances blood-brain barrier permeability, making it more suitable for CNS-targeted drugs.

- DMAC’s simplicity allows for broad solvent use, while the target compound’s complexity suggests specialized bioactivity.

Comparison with Tetralin Derivatives

Tetralin-based compounds (e.g., rotigotine, a dopamine agonist) share the bicyclic scaffold but differ in functional groups:

| Compound Name | Functional Groups | Use/Activity |

|---|---|---|

| Rotigotine | Aminoethylthiophene linked to tetralin | Parkinson’s disease (dopamine agonist) |

| Target Compound | 6-Methoxy, N,N-dimethylacetamide on tetralin | Undefined (structural similarity suggests CNS potential) |

Key Insights :

- The 6-methoxy group in the target compound may mimic substituents in serotonin or norepinephrine analogs, implying possible neuromodulatory effects.

- The acetamide group could serve as a hydrogen-bond acceptor, influencing receptor binding kinetics.

Biological Activity

(+)-n,n-Dimethyl-(6-methoxy-2-tetralin)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, which includes a methoxy group and a tetralin moiety, suggests potential applications in various therapeutic areas. This article aims to explore the biological activity of this compound, reviewing its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

The compound is characterized by its chemical formula and a molecular weight of approximately 219.28 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which are essential for its reactivity in biological systems.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may act as an agonist for certain receptors, potentially influencing pathways related to neurotransmission and cellular signaling.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas:

- Antitumor Activity : In vitro studies have indicated that derivatives of tetralin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis induction and DNA synthesis inhibition .

- Neuropharmacological Effects : The compound's structure suggests potential interactions with melatonin receptors (MT1 and MT2), which are implicated in sleep regulation and neuroprotection. Studies on related compounds indicate that modifications to the methoxy group can enhance binding affinity and selectivity at these receptors .

- Anticholinesterase Activity : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For example, specific tetralin derivatives demonstrated up to 49.92% inhibition of AChE, indicating potential for cognitive enhancement or neuroprotection .

Case Studies

Several studies have investigated the biological efficacy of related compounds:

-

Cytotoxicity Assays : In a study assessing the cytotoxic effects of various acetamide derivatives, compounds bearing similar structural features to this compound were tested against multiple human tumor cell lines using the MTT assay. Results indicated significant IC50 values, denoting effective cytotoxicity across tested lines (Table 1).

Compound Cell Line IC50 (µM) 12h H460 5.0 12g HeLA 3.5 12k T24 4.2 - Binding Affinity Studies : Research on melatonin receptor agonists revealed that modifications in the tetralin structure significantly affected binding affinities at MT1 and MT2 receptors. Compounds with larger alkoxy groups exhibited enhanced receptor binding compared to their smaller counterparts .

- Neuroprotective Studies : Investigations into AChE inhibition demonstrated that certain tetralin derivatives could effectively reduce AChE activity, suggesting potential therapeutic applications in treating cognitive disorders .

Q & A

What are the optimal synthetic routes for (+)-N,N-Dimethyl-(6-methoxy-2-tetralin)acetamide, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The synthesis of this compound can leverage methodologies from analogous acetamide derivatives. For example, coupling reactions using chloroacetylated intermediates in dimethylformamide (DMF) with potassium carbonate as a base have been effective for similar compounds . Key steps include:

- Reagent Ratios : A 1:1.5 molar ratio of the starting tetralin derivative to the chloroacetylated reagent.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure completion.

- Workup : Precipitation with water and recrystallization in ethanol to isolate the product .

Optimization : Adjusting reaction time (e.g., extended reflux for sterically hindered intermediates) or using polar aprotic solvents like acetonitrile may enhance enantiomeric purity in chiral analogs .

How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Advanced Research Question

Discrepancies in NMR or mass spectrometry data often arise from conformational flexibility or solvent effects. For example:

- NMR Assignments : Methoxy groups in similar compounds show δ 3.2–3.8 ppm in H NMR, but splitting patterns may vary due to restricted rotation in the tetralin ring .

- Mass Spectrometry : Fragmentation patterns should align with the acetamide backbone (e.g., m/z 87 for the dimethylacetamide ion). Deviations may indicate impurities or side products .

Methodology : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., H-C HSQC) to confirm connectivity. Computational modeling (DFT) can predict spectral profiles and validate experimental data .

What pharmacological targets are plausible for this compound based on structural analogs?

Advanced Research Question

The tetralin-acetamide scaffold is associated with CNS activity. For example:

- Tocolytic Agents : Similar compounds (e.g., MN-221) target adrenergic receptors to modulate uterine contraction .

- Neuroprotective Effects : The methoxy group may enhance blood-brain barrier penetration, as seen in studies of 2-methoxy-benzyl acetamide derivatives .

Experimental Design : - In Vitro Assays : Screen against GPCR panels (e.g., β-adrenergic receptors) using calcium flux or cAMP assays.

- In Vivo Models : Evaluate pharmacokinetics in rodent models to assess bioavailability and tissue distribution .

How do thermodynamic properties (e.g., solubility, stability) influence formulation strategies for this compound?

Basic Research Question

Key thermodynamic parameters include:

- Solubility : N,N-Dimethylacetamide derivatives are highly polar (logP ~0.5–1.2), favoring aqueous solubility but requiring co-solvents (e.g., PEG 400) for in vivo dosing .

- Stability : Hydrolysis of the acetamide group is pH-dependent; stability studies in buffers (pH 1–9) are critical for oral formulation .

Data-Driven Approach : Use differential scanning calorimetry (DSC) to identify polymorphic forms and optimize crystalline stability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Safety measures derived from dimethylacetamide (DMAC) guidelines include:

- Exposure Limits : Adhere to OSHA’s permissible exposure limit (PEL) of 10 ppm (skin) .

- PPE : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .

- Waste Disposal : Segregate as hazardous organic waste due to potential ecotoxicity (LC50 >100 mg/L in aquatic models) .

How can researchers address conflicting bioactivity results between in vitro and in vivo studies?

Advanced Research Question

Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .

- Dose-Response Refinement : Adjust dosing regimens to account for first-pass metabolism in rodent models.

- Target Engagement Assays : Quantify receptor occupancy via PET imaging with radiolabeled analogs .

What chromatographic methods are most effective for enantiomeric resolution of this chiral acetamide?

Advanced Research Question

Chiral separation techniques:

- HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase.

- CE : Cyclodextrin additives in borate buffer (pH 9.2) for capillary electrophoresis .

Validation : Compare retention times with racemic mixtures and enantiopure standards .

How do computational models predict the environmental fate of this compound?

Advanced Research Question

Environmental persistence can be modeled using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.